molecular formula C17H15N3O4 B2703765 3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid CAS No. 471916-04-8

3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid

Cat. No.: B2703765
CAS No.: 471916-04-8
M. Wt: 325.324
InChI Key: KDMRNPQJYWJSJR-UHFFFAOYSA-N
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Description

3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-nitroaniline with glyoxal to form the quinoxaline ring system. This intermediate is then subjected to further reactions to introduce the acetylamino and benzoic acid moieties.

  • Formation of Quinoxaline Ring

      Reactants: 2-nitroaniline and glyoxal.

      Conditions: Reflux in ethanol or methanol.

      Product: 3-nitro-2,3-dihydroquinoxaline.

  • Reduction of Nitro Group

      Reactants: 3-nitro-2,3-dihydroquinoxaline and a reducing agent (e.g., hydrogen gas with a palladium catalyst).

      Conditions: Room temperature and atmospheric pressure.

      Product: 3-amino-2,3-dihydroquinoxaline.

  • Acetylation

      Reactants: 3-amino-2,3-dihydroquinoxaline and acetic anhydride.

      Conditions: Reflux in acetic acid.

      Product: 3-acetylamino-2,3-dihydroquinoxaline.

  • Coupling with Benzoic Acid

      Reactants: 3-acetylamino-2,3-dihydroquinoxaline and benzoic acid.

      Conditions: Reflux in a suitable solvent (e.g., dichloromethane) with a coupling agent (e.g., EDCI).

      Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide.

      Conditions: Aqueous or organic solvents, room temperature to reflux.

      Products: Oxidized derivatives of the quinoxaline ring.

  • Reduction

      Reagents: Sodium borohydride, hydrogen gas with a palladium catalyst.

      Conditions: Room temperature, atmospheric pressure.

      Products: Reduced derivatives, such as amines from nitro groups.

  • Substitution

      Reagents: Halogenating agents (e.g., N-bromosuccinimide).

      Conditions: Organic solvents, room temperature to reflux.

      Products: Halogenated quinoxaline derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Coupling Agents: EDCI, DCC.

    Solvents: Ethanol, methanol, dichloromethane, acetic acid.

Scientific Research Applications

3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to the disruption of metabolic pathways and cellular processes, resulting in therapeutic effects such as reduced inflammation or inhibited microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide: Similar structure with a tolyl group instead of a benzoic acid moiety.

    3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine: Another heterocyclic compound with similar biological activities.

    Naphthalene, 1,2,3,4-tetrahydro-: A related compound with a different ring system but similar chemical properties.

Uniqueness

3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. Its ability to interact with a variety of molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-15(18-11-5-3-4-10(8-11)17(23)24)9-14-16(22)20-13-7-2-1-6-12(13)19-14/h1-8,14,19H,9H2,(H,18,21)(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMRNPQJYWJSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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